
Imatinib Para-diaminomethylbenzene Impurity-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imatinib Para-diaminomethylbenzene Impurity-d3 is a deuterated impurity of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors . This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Imatinib .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imatinib Para-diaminomethylbenzene Impurity-d3 involves the incorporation of deuterium atoms into the molecular structure of Imatinib Para-diaminomethylbenzene. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions
Imatinib Para-diaminomethylbenzene Impurity-d3 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Wissenschaftliche Forschungsanwendungen
Imatinib Para-diaminomethylbenzene Impurity-d3 is widely used in scientific research, particularly in the following areas:
Wirkmechanismus
Imatinib Para-diaminomethylbenzene Impurity-d3 exerts its effects by mimicking the structure of Imatinib, allowing researchers to study the interactions and pathways involved in Imatinib’s mechanism of action . The compound targets specific tyrosine kinases, inhibiting their activity and thereby preventing the proliferation of cancer cells . This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, blocking its activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: The parent compound, used in the treatment of various cancers.
Imatinib Para-PPA Impurity: Another impurity of Imatinib, used in similar research applications.
Deuterated Imatinib: A deuterated analog of Imatinib, used to study the pharmacokinetics and metabolic pathways of the drug.
Uniqueness
Imatinib Para-diaminomethylbenzene Impurity-d3 is unique due to its deuterated nature, which allows for more precise studies of the pharmacokinetics and metabolic pathways of Imatinib . The incorporation of deuterium atoms provides a distinct advantage in analytical studies, as it enhances the stability and detection of the compound in various biological and chemical systems .
Eigenschaften
Molekularformel |
C29H31N7O |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 |
InChI-Schlüssel |
XAHUGGOJOZBPPK-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)NC4=NC=CC(=N4)C5=CN=CC=C5)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


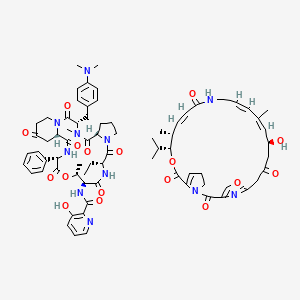
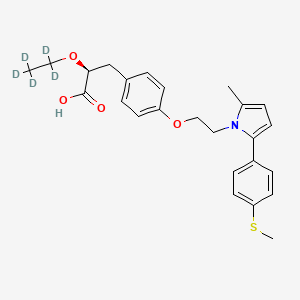
![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)
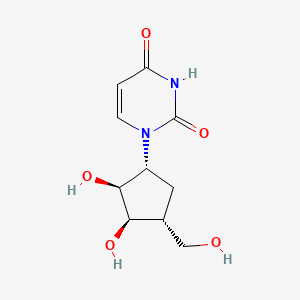
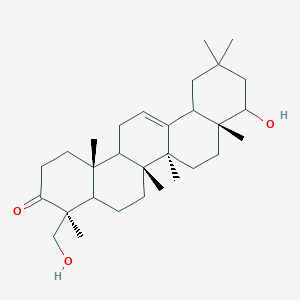
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
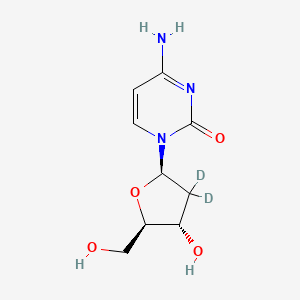
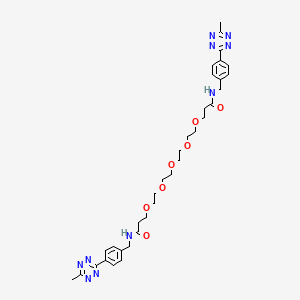
![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)
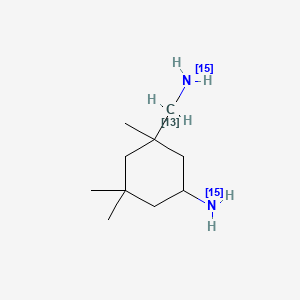
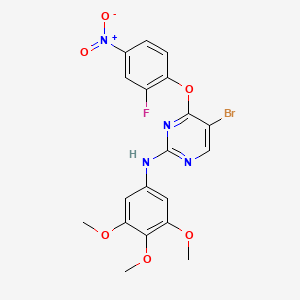
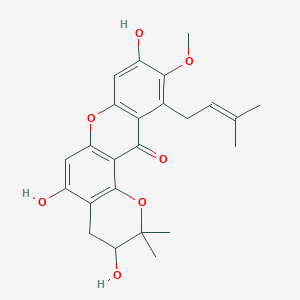
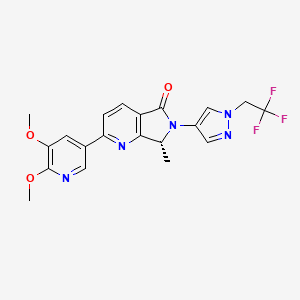
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
